

A Comparative Guide to ONO-2920632 and Other TREK-2 Channel Activators

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Compound of Interest

Compound Name: ONO-2920632

Cat. No.: B15584713

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **ONO-2920632** with other known activators of the TWIK-related potassium channel 2 (TREK-2), a promising therapeutic target for pain, migraine, and other neurological disorders. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compounds for their studies.

Performance Comparison of TREK-2 Activators

The following table summarizes the key quantitative data for **ONO-2920632** and other TREK-2 activators, focusing on their potency (EC50) and selectivity. Lower EC50 values indicate higher potency.

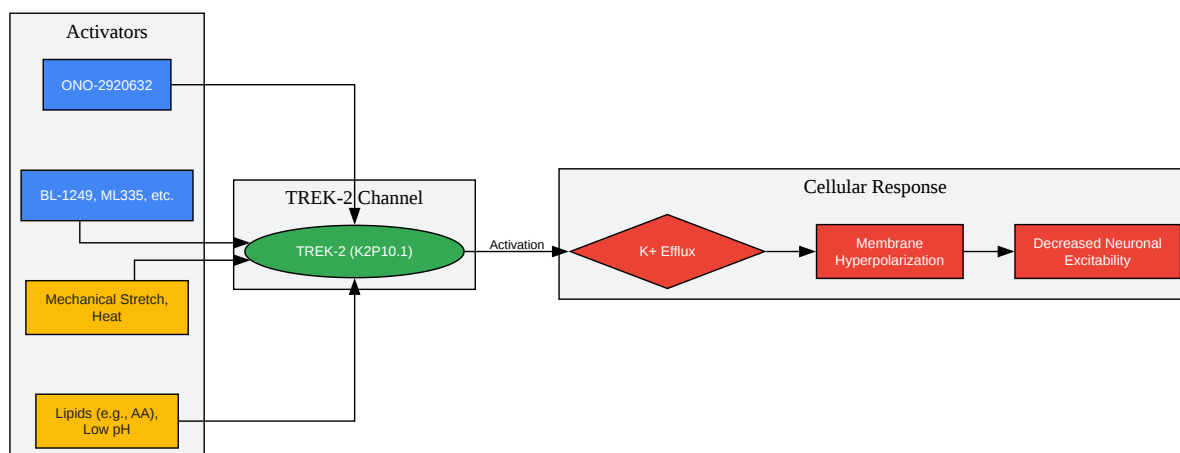
Compound	TREK-2 EC50 (μM)	TREK-1 EC50 (μM)	Selectivity for TREK-2 over TREK-1	Other Selectivity Information
ONO-2920632	0.30	2.8	~9.3-fold	>91-fold selective vs TASK1, TASK2, TASK3, TRAAK, and TWIK2; 31-fold selective vs TRESK.[1]
BL-1249	8.0	5.5	~0.7-fold	Activates all TREK subfamily members (TREK-1, TREK-2, TRAAK) but has no effect on other K2P subfamilies.[2][3] Exhibits selectivity for bladder over vascular tissue. [4]
ML335	~3.2	~8.1	~2.5-fold	Activates TREK-1 and TREK-2 but not TRAAK. [5]
ML402	Potent	Potent	Dual Activator	Activates TREK-1 and TREK-2 but not TRAAK. [5]
GI-530159	Potent	0.76	Dual Activator	Activates TREK-1 and TREK-2; selective over

				TRAAK and TASK3.
11-deoxy Prostaglandin F2 α	0.294	Inhibits	Selective Activator	Potent activator of TREK-2 and an inhibitor of TREK-1. [6] [7]
T2A3, T2A8, T2A9	Potent	Minimal effect	Selective Activators	Identified as selective TREK-2 activators with minimal influence on TREK-1. [5] [6] T2A3 has been shown to have no effect on TREK-1 currents. [8]

Note: EC50 values can vary depending on the experimental conditions and assay used (e.g., thallium flux vs. patch clamp). The data presented here is for comparative purposes.

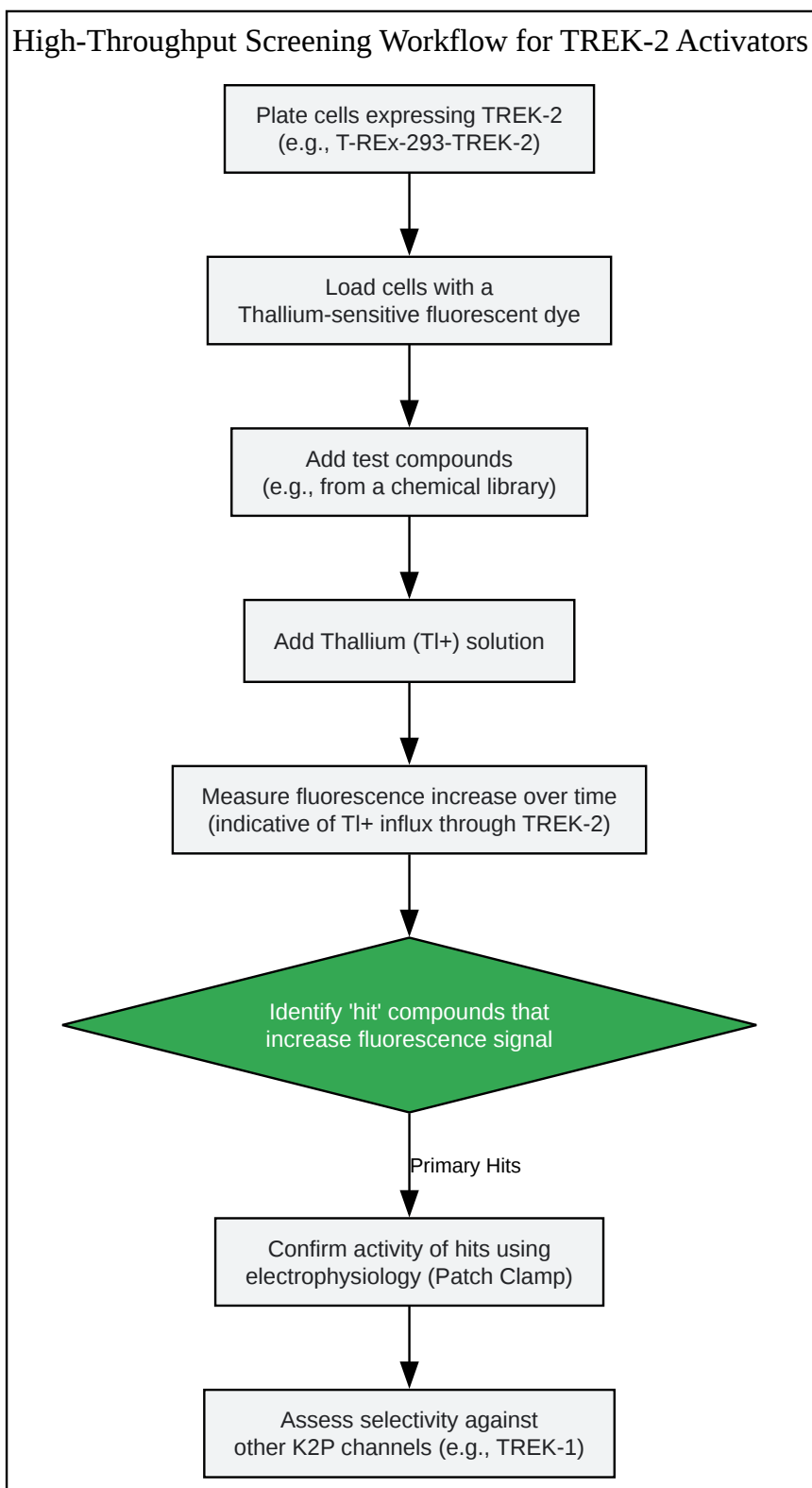
Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of TREK-2 activation and the methodologies used to study it, the following diagrams illustrate the TREK-2 signaling pathway and a typical experimental workflow for identifying novel activators.



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Fig. 1: Simplified signaling pathway of TREK-2 channel activation.



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Fig. 2: Experimental workflow for a Thallium Flux-based HTS assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize TREK-2 activators.

Thallium Flux Assay for High-Throughput Screening

This assay is commonly used for primary screening of large compound libraries to identify potential TREK-2 activators. It measures the influx of thallium (Tl⁺), a surrogate for K⁺, through the channel.

1. Cell Culture and Plating:

- T-REx-293 cells stably expressing human TREK-2 under a tetracycline-inducible promoter are cultured in appropriate media.
- Cells are seeded into 384-well black-walled, clear-bottom plates at a density of approximately 30,000 cells per well in the presence of tetracycline (1 µg/mL) to induce TREK-2 expression and incubated overnight.[\[6\]](#)

2. Dye Loading:

- The cell culture medium is removed, and the cells are washed with an assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.3).
- A thallium-sensitive fluorescent dye (e.g., Thallos-AM) is loaded into the cells according to the manufacturer's instructions, followed by an incubation period to allow for de-esterification of the dye.

3. Compound Application:

- The dye solution is removed, and cells are washed again with the assay buffer.
- Test compounds, dissolved in an appropriate vehicle (e.g., DMSO), are added to the wells at the desired final concentrations. A vehicle control is also included.

4. Thallium Flux Measurement:

- The plate is placed in a fluorescence plate reader (e.g., FDSS 6000).
- A baseline fluorescence reading is taken.
- A solution containing TI+ is added to all wells to initiate the flux.
- The fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates TI+ influx through open TREK-2 channels.

5. Data Analysis:

- The rate of fluorescence increase (slope of the kinetic curve) is calculated for each well.
- The activity of each compound is typically expressed as a percentage of the response to a known TREK-2 activator (positive control) or as a fold-increase over the vehicle control.
- For active compounds, concentration-response curves are generated to determine the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology for Confirmation and Characterization

Patch-clamp electrophysiology is the gold standard for confirming the activity of compounds identified in HTS and for detailed characterization of their effects on channel function.

1. Cell Preparation:

- HEK-293 cells transiently or stably expressing human TREK-2 are used.
- Cells are plated on glass coverslips for recording.

2. Recording Solutions:

- Pipette (intracellular) solution (in mM): 150 KCl, 5 EGTA, 10 HEPES, adjusted to pH 7.3 with KOH.
- Bath (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.

3. Electrophysiological Recording:

- Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
- Cells are voltage-clamped at a holding potential of -80 mV.
- TREK-2 currents are elicited by applying voltage ramps (e.g., from -120 mV to +60 mV) or voltage steps.
- After establishing a stable baseline current, the test compound is applied to the bath solution via a perfusion system.

4. Data Analysis:

- The current amplitude at a specific voltage (e.g., +60 mV) is measured before and after compound application.
- The effect of the compound is quantified as the percentage increase in current amplitude.
- Concentration-response curves are constructed by applying a range of compound concentrations to determine the EC₅₀.
- Changes in the current-voltage (I-V) relationship can provide insights into the mechanism of channel activation.

By providing this comparative data and detailed methodologies, this guide aims to empower researchers to make informed decisions in the selection and application of TREK-2 activators for their specific research needs.

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